Cas no 1876473-38-9 (1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-tert-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, serving as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include enhanced stability due to the tert-butyl group, which reduces decomposition risks during handling and storage. The tetramethyl-1,3,2-dioxaborolane moiety improves solubility in common organic solvents, facilitating its use in Suzuki-Miyaura and other palladium-catalyzed couplings. The compound’s pyrazole backbone offers regioselective functionalization potential, making it valuable in pharmaceutical and agrochemical applications. Its robust structure ensures consistent reactivity, while the boronate ester group provides a protected form of boronic acid, minimizing side reactions. Suitable for high-precision synthetic workflows, it is a reliable choice for constructing complex heterocyclic systems.
1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1876473-38-9 structure
Product Name:1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:1876473-38-9
MF:C13H23BN2O2
MW:250.144923448563
CID:4626198
Update Time:2025-10-31

1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-tert-butyl-1H-pyrazole-5-boronic acid pinacol ester
    • 1H-Pyrazole, 1-(1,1-dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • Inchi: 1S/C13H23BN2O2/c1-11(2,3)16-10(8-9-15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3
    • InChI Key: KOOCTSXNQOWSBL-UHFFFAOYSA-N
    • SMILES: N1(C(C)(C)C)C(B2OC(C)(C)C(C)(C)O2)=CC=N1

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Additional information on 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Comprehensive Overview of 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1876473-38-9)

The compound 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1876473-38-9) is a highly specialized boron-containing heterocycle that has garnered significant attention in modern organic synthesis and pharmaceutical research. As a pyrazole derivative functionalized with a tetramethyl-1,3,2-dioxaborolane group, this molecule serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in C-C bond formation. Its unique structural features, including the tert-butyl substituent and boronate ester moiety, make it invaluable for constructing complex molecular architectures in drug discovery and materials science.

In recent years, the demand for boronic acid derivatives like 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has surged due to their pivotal role in targeted drug delivery systems and bioconjugation techniques. Researchers frequently search for "stable boronate esters for Suzuki coupling" or "pyrazole-based boron reagents," reflecting the compound's relevance in optimizing reaction yields and selectivity. The tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis, addressing a common limitation of traditional arylboronic acids in aqueous conditions—a topic widely discussed in green chemistry forums.

From a synthetic perspective, the tert-butyl group in this compound introduces steric hindrance, which can be exploited to control regioselectivity in metal-catalyzed transformations. This aligns with current trends in "sterically hindered coupling partners" and "chemo-selective borylation," keywords frequently queried in academic databases. Moreover, the 1H-pyrazole core is a privileged scaffold in medicinal chemistry, appearing in FDA-approved drugs for inflammation and oncology. Thus, CAS No. 1876473-38-9 is often investigated for "fragment-based drug design" or as a precursor to biologically active pyrazoles.

The compound's compatibility with microwave-assisted synthesis and flow chemistry platforms further elevates its utility in high-throughput screening. Industry professionals increasingly seek "scalable boron reagents" and "air-stable organoboron compounds," both of which describe this molecule's operational advantages. Environmental, social, and governance (ESG) initiatives in chemical manufacturing also highlight the need for low-toxicity catalysts and atom-efficient protocols, areas where 1-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole excels due to its minimal byproduct generation.

Analytical characterization of this compound typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy (particularly 11B NMR) and high-resolution mass spectrometry (HRMS). These methods confirm the integrity of the dioxaborolane ring and the pyrazole core, critical for quality control in commercial batches. Discussions on "NMR validation of boronates" and "HRMS for organoboron compounds" frequently cite CAS No. 1876473-38-9 as a benchmark.

In material science applications, the compound's electron-deficient boron center enables interactions with π-conjugated systems, making it a candidate for organic electronic devices like OLEDs and OFETs. Searches for "boron-doped organic semiconductors" or "pyrazole-based optoelectronic materials" often intersect with studies on this chemical entity. Its thermal stability and solubility in common organic solvents (THF, DMSO, dichloromethane) further facilitate its integration into solution-processable materials.

Regulatory compliance is another area of interest, with users querying "REACH compliance for boron esters" or "handling guidelines for pyrazole boronic acids." While not classified as hazardous under major chemical inventories, proper storage under inert atmospheres (e.g., argon or nitrogen) is recommended to preserve the boronate ester's reactivity. Suppliers often provide technical bulletins emphasizing its compatibility with Glovebox techniques and Schlenk line operations.

Future research directions may explore the compound's potential in click chemistry applications or as a template for metal-organic frameworks (MOFs). The rise of "boron in agrochemicals" and "bioorthogonal chemistry" suggests expanding applications beyond traditional domains. With its balanced lipophilicity (logP ~2.5) and molecular weight (251.1 g/mol), CAS No. 1876473-38-9 remains a compelling subject for both industrial and academic investigations.

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